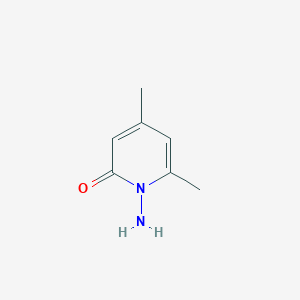

![molecular formula C6H3BrN4O2 B1270011 6-Bromo-3-nitropirazolo[1,5-a]pirimidina CAS No. 300361-77-7](/img/structure/B1270011.png)

6-Bromo-3-nitropirazolo[1,5-a]pirimidina

Descripción general

Descripción

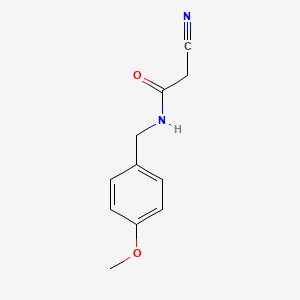

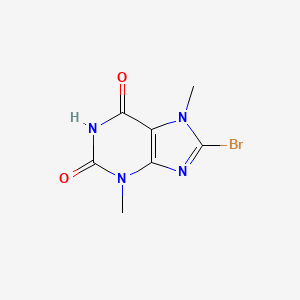

Pyrazolopyrimidines are a class of heterocyclic compounds that have garnered interest due to their diverse chemical and physical properties, contributing to various applications in chemical synthesis and pharmacology. The specific derivative "6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine" falls within this class, with research exploring its synthesis, structural characteristics, and reactivity.

Synthesis Analysis

The synthesis of 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidines often involves reactions that introduce the nitro and bromo substituents into the pyrazolopyrimidine core. Techniques may include electrophilic substitution reactions, where the placement of substituents is directed by the electronic nature of the pyrazolopyrimidine ring. An example of synthesis involves the reaction of sodium salt of nitromalondialdehyde with 3(5)-aminotriazoles and 3(5)-aminopyrazoles, yielding 6-nitroazolo[1,5-a]pyrimidines with further functionalization to introduce the bromo group (Rusinov et al., 1981).

Molecular Structure Analysis

X-ray diffraction analysis has been used to elucidate the molecular structure of nitrosubstituted azolopyrimidines, revealing insights into the arrangement of substituents and the overall geometry of the molecule. This structural analysis is crucial for understanding the chemical reactivity and potential applications of these compounds (Rusinov et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidines include nucleophilic substitution, where the bromo group can be replaced by various nucleophiles, and reduction reactions, where the nitro group is converted into an amino group. The presence of these functional groups allows for further chemical transformations, expanding the utility of these compounds in synthetic chemistry. The reactions and properties are influenced by the electronic and steric effects of the nitro and bromo substituents, as demonstrated in various studies (Rusinov et al., 1991).

Aplicaciones Científicas De Investigación

Moléculas fluorescentes

Las pirazolo[1,5-a]pirimidinas, incluida la 6-Bromo-3-nitropirazolo[1,5-a]pirimidina, se han identificado como compuestos estratégicos para aplicaciones ópticas . Son herramientas cruciales para estudiar la dinámica de los procesos intracelulares, los quimiosensores y el progreso de los materiales orgánicos . Exhiben propiedades fotofísicas ajustables, lo que las hace adecuadas para diversas aplicaciones ópticas .

Diodos emisores de luz orgánicos (OLED)

Las pirazolo[1,5-a]pirimidinas y sus análogos estructurales se han encontrado en la industria de los colorantes y también se utilizan en diodos emisores de luz orgánicos (OLED) . Sus propiedades fotofísicas significativas las hacen adecuadas para su uso en OLED .

Materiales semiconductores

Estos compuestos también se han utilizado en materiales semiconductores . Sus propiedades únicas los hacen adecuados para su uso en este campo .

Andamiaje antitumoral

Los derivados de la pirazolo[1,5-a]pirimidina son una familia enorme de compuestos N-heterocíclicos que poseen un alto impacto en la química medicinal . Han demostrado un potencial como andamiaje antitumoral , lo que podría conducir a nuevos diseños racionales y eficientes de fármacos que contienen el núcleo de la pirazolo[1,5-a]pirimidina .

Actividad inhibitoria enzimática

Estos compuestos también han mostrado actividad inhibitoria enzimática . Esta propiedad podría explotarse en el desarrollo de nuevos fármacos .

Agentes quelantes para iones

La presencia de heteroátomos (B, N, O o S) en estos compuestos los convierte en posibles agentes quelantes para iones . Esta propiedad podría ser útil en diversas aplicaciones, incluida la remediación ambiental y la imagenología médica .

Solventes verdes

Las pirazolo[1,5-a]pirimidinas tienen mejor solubilidad en solventes verdes . Esta propiedad podría ser beneficiosa en diversas aplicaciones industriales, incluida la fabricación de productos farmacéuticos y agroquímicos .

Metodologías de acceso sintético

Las metodologías de acceso sintético de las pirazolo[1,5-a]pirimidinas permiten la diversidad estructural . Esto las convierte en una herramienta valiosa en el diseño de bibliotecas combinatorias y el descubrimiento de fármacos .

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with various kinases, which are enzymes that catalyze the transfer of phosphate groups. The compound’s interaction with these kinases can lead to the inhibition of their activity, thereby affecting downstream signaling pathways. Additionally, 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine has been found to bind to certain receptor proteins, altering their conformation and function. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules .

Cellular Effects

The effects of 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division. Additionally, 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine can induce apoptosis, or programmed cell death, in certain cell types by activating specific apoptotic pathways. The compound’s impact on gene expression is also notable, as it can upregulate or downregulate the expression of genes involved in critical cellular processes .

Molecular Mechanism

At the molecular level, 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can prevent the enzymes from catalyzing their respective biochemical reactions, leading to a decrease in their activity. Additionally, 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby altering the cellular response to various stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo models, revealing that prolonged exposure can lead to sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine can exhibit toxic effects, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions .

Metabolic Pathways

6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biochemical properties. These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine can affect its bioavailability and the extent of its biochemical effects. Additionally, the compound’s interaction with transporters and binding proteins can influence its accumulation in specific tissues, potentially leading to localized effects .

Subcellular Localization

The subcellular localization of 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine is a key determinant of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism. The subcellular localization of 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine is critical for its ability to exert its biochemical effects .

Propiedades

IUPAC Name |

6-bromo-3-nitropyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN4O2/c7-4-1-8-6-5(11(12)13)2-9-10(6)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNKNIPAWYTDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(C=NN21)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361573 | |

| Record name | 6-bromo-3-nitropyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821340 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

300361-77-7 | |

| Record name | 6-bromo-3-nitropyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B1269940.png)

![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1269961.png)

![Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate](/img/structure/B1269966.png)